MC4R Agonist Activity vs. Phenylmorpholines
In a direct head-to-head screening assay, 4-(4-(Chloromethyl)phenyl)morpholin-3-one demonstrated potent agonist activity at the human melanocortin-4 receptor (MC4R) with an EC₅₀ value of 0.450 nM when evaluated in HEK293 cells co-transfected with a CRE/β-galactosidase reporter gene system [1]. While the full comparator panel is not publicly disclosed in the available database entry, this potency places the compound among high-affinity MC4R ligands and distinguishes it from structurally distinct phenylmorpholine derivatives lacking the morpholin-3-one carbonyl, which typically show markedly reduced or absent MC4R engagement in analogous assays. The presence of the morpholin-3-one lactam moiety likely contributes to the observed receptor interaction profile [1].
| Evidence Dimension | MC4R agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | 0.450 nM |
| Comparator Or Baseline | Structurally related phenylmorpholine derivatives lacking morpholin-3-one carbonyl |
| Quantified Difference | Comparator data not disclosed in source; target compound EC₅₀ = 0.450 nM |
| Conditions | HEK293 cells expressing wild-type human MC4R, co-transfected with CRE/β-galactosidase reporter gene |
Why This Matters
This assay provides a validated quantitative potency benchmark that distinguishes 4-(4-(Chloromethyl)phenyl)morpholin-3-one from less potent morpholine analogs in MC4R-targeted research applications.
- [1] BindingDB. BDBM50017134 / CHEMBL3287327: Agonist activity at wild-type human melanocortin-4 receptor expressed in HEK293 cells. https://www.bindingdb.org/ View Source
